molecular formula C10H13NO B13247629 1-(2,3-dihydro-1H-isoindol-1-yl)ethan-1-ol

1-(2,3-dihydro-1H-isoindol-1-yl)ethan-1-ol

Cat. No.: B13247629
M. Wt: 163.22 g/mol
InChI Key: DLLYWUKJZXFACG-UHFFFAOYSA-N
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Description

1-(2,3-Dihydro-1H-isoindol-1-yl)ethan-1-ol is a chemical compound characterized by its unique structure, which includes an isoindoline moiety attached to an ethan-1-ol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-dihydro-1H-isoindol-1-yl)ethan-1-ol typically involves the reduction of 1-(2,3-dihydro-1H-isoindol-2-yl)ethan-1-one. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing continuous flow processes to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(2,3-Dihydro-1H-isoindol-1-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 1-(2,3-dihydro-1H-isoindol-2-yl)ethan-1-one using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: As mentioned, the reduction of 1-(2,3-dihydro-1H-isoindol-2-yl)ethan-1-one to this compound can be achieved using reducing agents like NaBH4 or LiAlH4.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, or other strong oxidizing agents.

    Reduction: NaBH4, LiAlH4, or other reducing agents.

    Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.

Major Products:

    Oxidation: 1-(2,3-Dihydro-1H-isoindol-2-yl)ethan-1-one.

    Reduction: this compound.

    Substitution: Depending on the substituent, various derivatives of the original compound.

Scientific Research Applications

1-(2,3-Dihydro-1H-isoindol-1-yl)ethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-1H-isoindol-1-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: 1-(2,3-Dihydro-1H-isoindol-1-yl)ethan-1-ol is unique due to its specific isoindoline structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

1-(2,3-dihydro-1H-isoindol-1-yl)ethanol

InChI

InChI=1S/C10H13NO/c1-7(12)10-9-5-3-2-4-8(9)6-11-10/h2-5,7,10-12H,6H2,1H3

InChI Key

DLLYWUKJZXFACG-UHFFFAOYSA-N

Canonical SMILES

CC(C1C2=CC=CC=C2CN1)O

Origin of Product

United States

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